molecular formula C10H9BrN2O2 B13321493 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid

Katalognummer: B13321493
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: INORGINZMMOTFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a heterocyclic compound featuring a bromine atom, a but-3-yn-2-yl group, and a carboxylic acid group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Amination: The but-3-yn-2-yl group can be introduced through a nucleophilic substitution reaction using an appropriate amine precursor.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromopyridine: A simpler analog with similar bromine and amino functionalities.

    5-Bromo-2-chloropyridine: Another brominated pyridine derivative with a chlorine atom.

    2,3-Diamino-5-bromopyridine: Contains additional amino groups, offering different reactivity and applications.

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

5-bromo-2-(but-3-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-6(2)13-9-4-7(10(14)15)8(11)5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

INORGINZMMOTFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)NC1=NC=C(C(=C1)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.